Cas no 2230799-81-0 (methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate)

methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate
- EN300-1720683
- 2230799-81-0
- methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
-
- Inchi: 1S/C11H19NO3/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11/h9,12H,2-8H2,1H3
- InChI Key: CJWZLHHDJVQLDD-UHFFFAOYSA-N
- SMILES: O1CCC2(CC1)CNC(CC(=O)OC)C2
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: 0.3
methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1720683-0.1g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 0.1g |
$855.0 | 2023-09-20 | ||
Enamine | EN300-1720683-10.0g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 10g |
$4176.0 | 2023-06-04 | ||
Enamine | EN300-1720683-5g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 5g |
$2816.0 | 2023-09-20 | ||
Enamine | EN300-1720683-1g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 1g |
$971.0 | 2023-09-20 | ||
Enamine | EN300-1720683-10g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 10g |
$4176.0 | 2023-09-20 | ||
Enamine | EN300-1720683-2.5g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 2.5g |
$1903.0 | 2023-09-20 | ||
Enamine | EN300-1720683-0.25g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 0.25g |
$893.0 | 2023-09-20 | ||
Enamine | EN300-1720683-0.5g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 0.5g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1720683-5.0g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 5g |
$2816.0 | 2023-06-04 | ||
Enamine | EN300-1720683-0.05g |
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate |
2230799-81-0 | 0.05g |
$816.0 | 2023-09-20 |
methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate Related Literature
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate
Research Briefing on Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate (CAS: 2230799-81-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate (CAS: 2230799-81-0) is a spirocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound's spirocyclic core, which combines an oxa-azaspiro framework, offers a versatile scaffold for medicinal chemistry. Recent studies have explored its utility as a building block for the development of novel bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment.
In addition to its role in neurodegenerative diseases, methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate has shown promise in oncology research. A preclinical study highlighted its potential as an inhibitor of protein-protein interactions involved in cancer cell proliferation. The compound's ability to modulate key signaling pathways, such as the Wnt/β-catenin axis, suggests its applicability in targeted cancer therapies.
From a synthetic perspective, recent advancements have optimized the production of this compound, enabling higher yields and purity. A 2024 publication in Organic Process Research & Development detailed a scalable, green chemistry approach that minimizes hazardous byproducts, aligning with the pharmaceutical industry's sustainability goals.
Despite these promising developments, challenges remain in translating this compound into clinical applications. Pharmacokinetic studies indicate the need for further structural modifications to improve bioavailability and reduce metabolic instability. Ongoing research aims to address these limitations through rational drug design and formulation strategies.
In conclusion, methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate represents a compelling case study in modern drug discovery, showcasing how innovative chemical scaffolds can unlock new therapeutic possibilities. Future research directions may explore its potential in other disease areas, such as inflammation and infectious diseases, further expanding its biomedical relevance.
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